

imipramine intracellular replication assay protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Imipramine Hydrochloride

CAS No.: 113-52-0

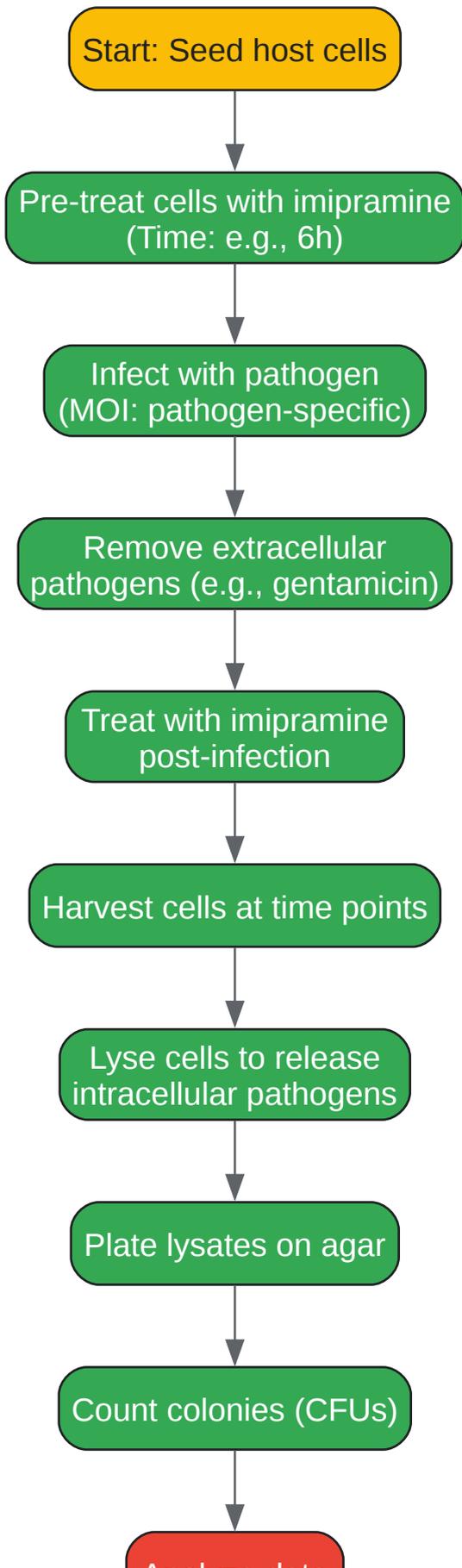
Cat. No.: S530524

[Get Quote](#)

Intracellular Replication Assay Protocols

The core of investigating imipramine's intracellular activity involves treating infected host cells and quantifying the reduction in pathogen load over time. The protocols for different pathogens share a common workflow but have specific variations.

General Workflow for Intracellular Replication Assays The following diagram outlines the common steps involved in conducting these assays, from cell preparation to data analysis:



[Analyze data](#)

Click to download full resolution via product page

Protocol 1: Intracellular Replication Assay for *Brucella abortus* in Macrophages

This protocol is adapted from a 2025 study using murine macrophage-like RAW 264.7 cells [1] [2].

- **Cell Line:** RAW 264.7 cells (murine macrophage) [1] [2].
- **Culture Medium:** RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) [1] [2].
- **Bacterial Strain:** Smooth, virulent, wild-type *B. abortus* 544 (ATCC 23448) [1] [2].
- **Imipramine Preparation:** Prepare a 0.1 M stock solution of **imipramine hydrochloride** in deionized water. Sterilize by filtration through a 0.22 μm membrane, store at -20°C . Create working solutions by diluting the stock in sterile phosphate-buffered saline (PBS) [1] [2].
- **Cell Seeding:** Seed cells in 6-well or 96-well tissue culture plates and incubate overnight [1] [2].
- **Pre-treatment:** Pre-treat cells with imipramine (e.g., 125 μM and 250 μM) for 6 hours prior to infection [1] [2].
- **Infection:** Infect cells with *B. abortus* at a high Multiplicity of Infection (MOI) of 1,000. Centrifuge the plate at $200 \times g$ for 5 minutes to synchronize infection, then incubate at 37°C in 5% CO_2 [1] [2].
- **Remove Extracellular Bacteria:** At 1 hour post-infection, treat cells with gentamicin (50 $\mu\text{g}/\text{mL}$) for 30 minutes to kill extracellular bacteria [1] [2].
- **Post-infection Treatment:** After removing gentamicin, maintain cells in medium containing imipramine (125 μM and 250 μM) [1] [2].
- **CFU Quantification:** At designated time points (e.g., 4, 24, and 48 hours post-infection) [1] [2]:
 - Wash cells with PBS.
 - Lyse cells with distilled water.
 - Serially dilute the lysates in PBS.
 - Plate onto *Brucella* agar plates.
 - Incubate plates at 37°C in 5% CO_2 for 3 days and count Colony Forming Units (CFUs).

Protocol 2: Antiviral Assay for Chikungunya Virus (CHIKV) in Human Fibroblasts

This protocol is based on a 2017 study investigating imipramine's effect on CHIKV replication [3].

- **Cell Line:** Human foreskin fibroblast (HFF1) cell line [3].
- **Culture Medium:** Appropriate medium supplemented with 10% FBS [3].
- **Virus Strain:** CHIKV La Réunion isolate (LR2006-OPY1) [3].
- **Imipramine Treatment:** Treat cells with imipramine at concentrations ranging from 10 μM to 100 μM . Treatment can begin 2 hours prior to infection and continue until the endpoint of the experiment [3].
- **Infection:** Infect cells with CHIKV. The specific MOI should be optimized for the system [3].
- **Viral Replication Analysis** (at 24 and 48 hours post-infection) [3]:
 - **qRT-PCR:** Measure viral RNA copy numbers in cell supernatants or lysates.
 - **Plaque Assay:** Titrate infectious viral particles from supernatants using a standard plaque assay on Vero cells.
 - **Western Blot:** Detect levels of viral non-structural proteins (nsP1, nsP2, nsP3) in cell lysates.

Summary of Experimental Data

The table below summarizes key quantitative findings from recent studies on imipramine's intracellular effects.

Pathogen / Disease Model	Host Cell / Animal Model	Key Imipramine Concentrations/Doses	Observed Effects	Citation
Chikungunya Virus (CHIKV)	Human skin fibroblasts (HFF1)	10 μM to 100 μM	Dose-dependent inhibition of viral replication & production; near-complete inhibition at 100 μM .	[3]

| **Brucella abortus** (Brucellosis) | RAW 264.7 macrophages / BALB/c mice | **In vitro:** 125 μM , 250 μM **In vivo:** 10 mg/kg, 20 mg/kg | Reduced intracellular bacterial replication; decreased splenic/hepatic bacterial load in mice. | [1] [2] | | **Various Arboviruses** (Zika, Dengue, West Nile) | Human cell lines | **75 μM** | Strong inhibition of viral replication across multiple flaviviruses. | [3] |

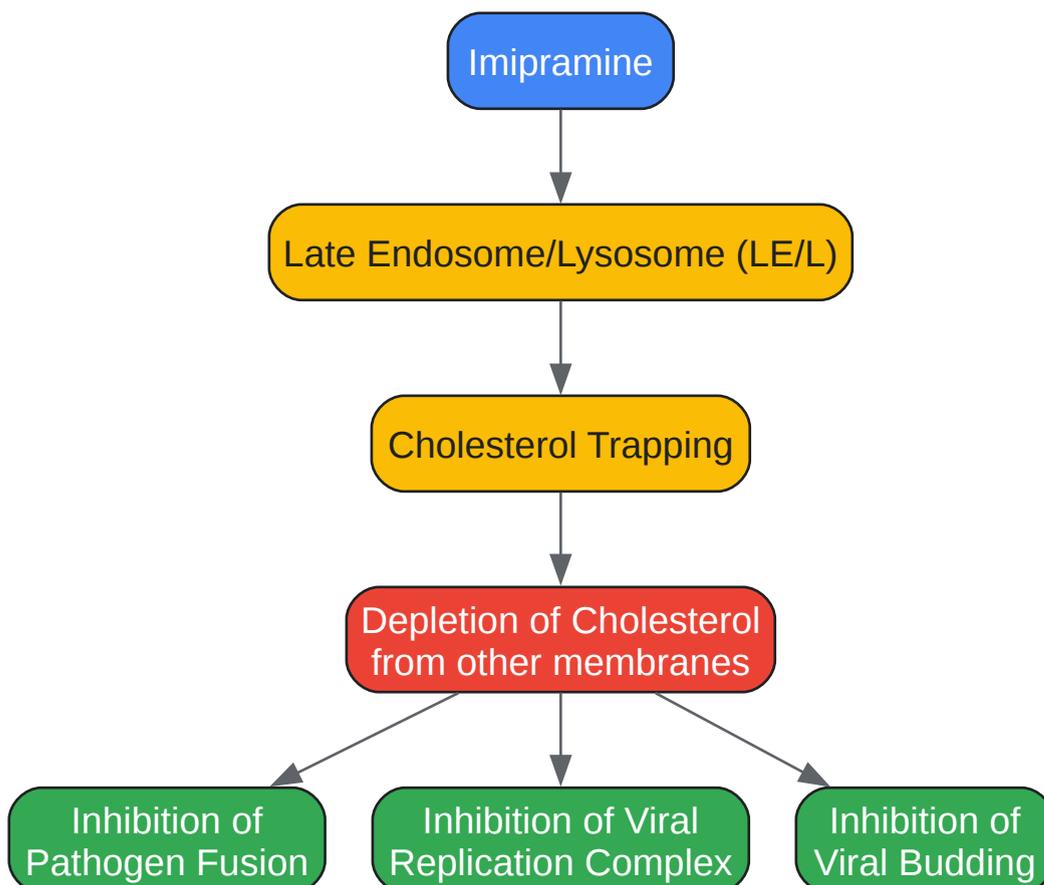
Additional Supporting Assays

To fully characterize imipramine's effects, the following complementary assays are recommended.

- **Cell Viability Assay (MTT):** Crucial to confirm that the antimicrobial effects are not due to compound toxicity. Treat cells with the same range of imipramine concentrations used in the replication assays for 72 hours, then assess viability [1] [2].
- **Direct Bactericidal Assay:** Incubate the pathogen directly with imipramine in a cell-free system (e.g., in broth). Plate at various time points to count CFUs. This determines if imipramine has direct killing activity or if its effects are exclusively host-mediated [1] [2].
- **Nitric Oxide Measurement (Griess Assay):** Collect supernatants from infected and treated macrophages at 24 and 48 hours post-infection. Measure nitrite levels as an indicator of nitric oxide production, which is a key macrophage antimicrobial response [1] [2].

Proposed Mechanism of Action

Imipramine is a cationic amphiphilic drug that accumulates in lysosomes and disrupts intracellular cholesterol trafficking. For several pathogens, this is the primary mechanism behind its antimicrobial activity, as illustrated below.



[Click to download full resolution via product page](#)

This disruption prevents cholesterol, a critical lipid, from reaching other cellular membranes. Many viruses, including CHIKV, require cholesterol in host cell membranes for key steps in their life cycle such as fusion, replication, and budding. By depleting membrane cholesterol, imipramine effectively inhibits these processes [3].

Key Considerations for Protocol Implementation

- **Dose-Response:** Always include a range of imipramine concentrations to establish a dose-dependent effect and determine the IC_{50} [3] [1].
- **Treatment Timing:** The timing of imipramine addition (pre-treatment, during infection, or post-infection) can help identify which stage of the pathogen life cycle is being targeted [3] [1].
- **Solvent Control:** Use the solvent for imipramine (e.g., water or DMSO) as a negative control in all experiments.
- **Cytotoxicity:** Always perform parallel cytotoxicity assays to confirm that the observed effects are not due to host cell death [3] [1].

Conclusion

Repurposing imipramine as an intracellular anti-infective agent represents a promising strategy against challenging pathogens like *Brucella* and CHIKV. The protocols outlined provide a foundation for researchers to validate and expand upon these findings, potentially leading to new therapeutic options.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Imipramine-induced immunomodulation and intracellular ... [frontiersin.org]
2. -induced immunomodulation and Imipramine growth... intracellular [pubmed.ncbi.nlm.nih.gov]
3. Imipramine Inhibits Chikungunya Virus Replication in ... [nature.com]

To cite this document: Smolecule. [imipramine intracellular replication assay protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530524#imipramine-intracellular-replication-assay-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com